molecular formula C14H16ClN5O2S B1396355 2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1306738-56-6

2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No. B1396355
CAS RN: 1306738-56-6
M. Wt: 353.8 g/mol
InChI Key: BNWKEPQGDYWPFC-UHFFFAOYSA-N
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Description

“2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide” is a chemical compound with the molecular formula C14H16ClN5O2S . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from drug discovery to agricultural advancements.


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with an allyl group, a chlorophenoxy methyl group, and a thioacetohydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the polar triazole ring and the nonpolar allyl group .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis and Investigation of Derivatives : A study by Bekircan et al. (2015) used a similar compound as a starting point for synthesizing various derivatives, including 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides. These compounds were screened for their lipase and α-glucosidase inhibition, showing notable anti-lipase and anti-α-glucosidase activity Bekircan, Ülker, & Menteşe, 2015.

  • Novel Schiff Bases Synthesis : Mobinikhaledi et al. (2010) reported the synthesis of novel Schiff bases containing a 1,2,4-triazole ring, derived from compounds structurally similar to the one . This highlights the versatility of such compounds in synthesizing diverse chemical structures Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010.

Biological Activity and Applications

  • Cancer Cell Migration and Growth Inhibition : Šermukšnytė et al. (2022) synthesized derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, showing significant cytotoxicity against melanoma, breast cancer, and pancreatic cancer cell lines. This suggests potential applications in cancer treatment Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022.

  • Antioxidant Abilities : A study by Šermukšnytė et al. (2022) also investigated the antioxidant properties of a similar compound, finding it to have a higher antioxidant ability than the control, butylated hydroxytoluene Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022.

  • Physico-Chemical Properties and Synthesis : Safonov (2018) focused on synthesizing 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides derivatives and studying their physico-chemical properties, showcasing the chemical versatility and potential for creating bioactive substances Safonov, 2018.

  • Antimicrobial Activities : Bayrak et al. (2009) synthesized derivatives of a similar compound and screened them for antimicrobial activities, indicating potential use in fighting bacterial and fungal infections Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009.

  • Bioactive Thiosemicarbazides Synthesis : Ünver et al. (2014) synthesized key compounds similar to the requested chemical and tested them for antioxidant and antimicrobial activities, demonstrating high bioactivity Ünver, Sancak, Celik, Birinci, Küçük, Soylu, & Burnaz, 2014.

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its effects would depend on its specific applications, which could range from biological to agricultural.

properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2S/c1-2-7-20-12(8-22-11-5-3-10(15)4-6-11)18-19-14(20)23-9-13(21)17-16/h2-6H,1,7-9,16H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWKEPQGDYWPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 2
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 6
2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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